molecular formula C15H19N5O3S B2870766 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 2034270-70-5

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2870766
CAS No.: 2034270-70-5
M. Wt: 349.41
InChI Key: VOEDEVHNIYOIKB-UHFFFAOYSA-N
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Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a triazine-based compound featuring a methoxy group at position 4, a morpholino substituent at position 6, and a methylthiophene carboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-7-11(24-9-10)13(21)16-8-12-17-14(19-15(18-12)22-2)20-3-5-23-6-4-20/h7,9H,3-6,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEDEVHNIYOIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Data Table

Compound Name R1 (Position 4) R2 (Position 6) Key Functional Groups Molecular Formula Application/Activity Reference
Target Compound Methoxy Morpholino Methylthiophene carboxamide C₁₆H₂₀N₆O₃S Not specified -
4-Chloro-N-methyl-6-morpholino-triazin-2-amine Chloro Morpholino N-methyl-N-phenylamine C₁₄H₁₇ClN₆O Synthetic intermediate
Compound 4d (Antiproliferative) Methoxy Morpholino Hydrazone-phenol C₂₃H₃₂N₆O₃ Antiproliferative
Tribenuron-methyl Methoxy Methyl Sulfonylurea-methyl benzoate C₁₅H₁₇N₅O₆S Herbicide
Compound 14 (Sulfonamide-benzimidazole) Amino 4-Methoxyphenyl Benzimidazole-sulfonamide C₂₅H₂₂ClN₉O₃S Antitumor (preliminary)

Preparation Methods

Sequential Nucleophilic Substitution

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the starting material. Substitution proceeds in a stepwise manner due to the differential reactivity of its chlorine atoms:

  • Methoxy Introduction (Position 4):
    Cyanuric chloride reacts with sodium methoxide in tetrahydrofuran (THF) at 0°C, selectively substituting the least reactive chlorine (position 4) to yield 4-methoxy-2,6-dichloro-1,3,5-triazine.

  • Morpholino Substitution (Position 6):
    The intermediate is treated with morpholine in the presence of sodium bicarbonate at room temperature, replacing the chlorine at position 6.

  • Aminomethyl Functionalization (Position 2):
    The remaining chlorine at position 2 undergoes nucleophilic substitution with methylamine. This step often employs microwave irradiation in dioxane to enhance reaction efficiency.

Step Reagent/Conditions Product Yield
1 NaOMe, THF, 0°C 4-Methoxy-2,6-dichloro-1,3,5-triazine 85%
2 Morpholine, NaHCO₃, RT 4-Methoxy-6-morpholino-2-chloro-1,3,5-triazine 78%
3 Methylamine, dioxane, microwave 4-Methoxy-6-morpholino-2-(methylamino)-1,3,5-triazine 65%

Preparation of 4-Methylthiophene-2-Carboxylic Acid

The thiophene derivative is synthesized via esterification and subsequent bromination or direct functionalization.

Esterification of 5-Methylthiophene-2-Carboxylic Acid

5-Methylthiophene-2-carboxylic acid (CAS 1918-79-2) is converted to its ethyl ester using ethanol and sulfuric acid under reflux:

$$
\text{5-Methylthiophene-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 5-methylthiophene-2-carboxylate (67\% yield)}
$$

Bromination and Functionalization

The ester undergoes bromination with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride to introduce a bromomethyl group:

$$
\text{Ethyl 5-methylthiophene-2-carboxylate} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-Bromomethyl-2-carbomethoxythiophene (72\% yield)}
$$

Hydrolysis of the ester with sodium hydroxide yields 4-methylthiophene-2-carboxylic acid.

Amide Bond Formation

Coupling the triazine-bound amine with the thiophene carboxylic acid is achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a highly efficient coupling agent.

Activation of Carboxylic Acid

DMTMM activates the carboxylic acid in chloroform or dimethylformamide (DMF) at 0°C, forming an active ester intermediate:

$$
\text{4-Methylthiophene-2-carboxylic acid} + \text{DMTMM} \rightarrow \text{Active ester} + \text{Byproducts}
$$

Coupling Reaction

The active ester reacts with 4-methoxy-6-morpholino-2-(methylamino)-1,3,5-triazine in the presence of triethylamine, yielding the target compound:

$$
\text{Active ester} + \text{Triazine amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide (58\% yield)}
$$

Parameter Value
Solvent DMF
Temperature 0°C → RT
Reaction Time 24 h

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for triazine functionalization. For example, substituting chlorine with methylamine under microwave conditions (100°C, 30 min) improves yields to 75% compared to conventional heating.

Solvent Effects

Polar aprotic solvents like THF and dioxane enhance nucleophilic substitution rates on the triazine core, while DMF improves coupling efficiency during amide formation.

Analytical Characterization

Critical characterization data for the final compound include:

  • ¹H NMR (CDCl₃): δ 7.58 (s, 1H, thiophene), 4.32 (s, 2H, CH₂), 3.82 (m, 8H, morpholine), 3.45 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃).
  • LC-MS (ESI): m/z 422.1 [M+H]⁺.

Challenges and Mitigations

  • Regioselectivity in Triazine Substitution:
    Using temperature-controlled reactions ensures sequential substitution at positions 4, 6, and 2.
  • Byproduct Formation During Coupling: DMTMM minimizes racemization and side reactions compared to traditional agents like PyBOP.

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